molecular formula C9H13BrN2S B12988856 4-Bromo-2-(2-methylpiperidino)thiazole

4-Bromo-2-(2-methylpiperidino)thiazole

Cat. No.: B12988856
M. Wt: 261.18 g/mol
InChI Key: IYDHNOFKZOVSOL-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-methylpiperidino)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 4-position and a 2-methylpiperidino group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methylpiperidino)thiazole typically involves the reaction of 2-bromo-1,3-thiazole with 2-methylpiperidine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or acetonitrile, and the reaction is often conducted at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-methylpiperidino)thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino-substituted thiazoles, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

4-Bromo-2-(2-methylpiperidino)thiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-methylpiperidino)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the modulation of biochemical pathways. The bromine atom and the 2-methylpiperidino group can influence the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-2-(2-methylpiperidino)thiazole include other 2,4-disubstituted thiazoles, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the bromine atom at the 4-position can influence the compound’s electronic properties and its interactions with biological targets .

Properties

Molecular Formula

C9H13BrN2S

Molecular Weight

261.18 g/mol

IUPAC Name

4-bromo-2-(2-methylpiperidin-1-yl)-1,3-thiazole

InChI

InChI=1S/C9H13BrN2S/c1-7-4-2-3-5-12(7)9-11-8(10)6-13-9/h6-7H,2-5H2,1H3

InChI Key

IYDHNOFKZOVSOL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC(=CS2)Br

Origin of Product

United States

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